molecular formula C9H7N3O2 B12501604 7-Nitroquinolin-5-amine

7-Nitroquinolin-5-amine

Cat. No.: B12501604
M. Wt: 189.17 g/mol
InChI Key: PFUFJQJLHVPGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitroquinolin-5-amine is a chemical compound of significant interest in medicinal chemistry and chemical biology research. As a derivative of the quinoline scaffold, a structure known for its diverse biological activities, this amine-substituted nitroquinoline is a valuable building block for developing novel therapeutic agents . Quinoline derivatives are extensively studied for their antimicrobial and anticancer properties. For instance, research on analogues like 8-hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated potent cytotoxicity against human cancer cell lines, with activity that is significantly enhanced in the presence of copper, leading to increased intracellular reactive oxygen species (ROS) generation . Furthermore, amino-substituted quinolines, such as 5-amino-8-hydroxyquinoline, have been identified as exhibiting potent antioxidant activity . From a synthetic chemistry perspective, the nitro and amine functional groups on the quinoline core make this compound a versatile intermediate. It can undergo various transformations, including further functionalization via nucleophilic substitution reactions, which are valuable for creating libraries of compounds for structure-activity relationship (SAR) studies . Researchers utilize this compound in exploring new chemical spaces for drug discovery, particularly in targeting metal-binding proteins and enzymes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary experiments to fully characterize the compound and determine its specific properties and mechanisms of action for their unique applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

7-nitroquinolin-5-amine

InChI

InChI=1S/C9H7N3O2/c10-8-4-6(12(13)14)5-9-7(8)2-1-3-11-9/h1-5H,10H2

InChI Key

PFUFJQJLHVPGDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Nitroquinolin 5 Amine

Established Synthetic Pathways for the Quinoline (B57606) Core and Adaptations for 7-Nitroquinolin-5-amine

The traditional synthesis of this compound is not a direct, single-step process but rather a strategic sequence of reactions involving the initial formation of a substituted quinoline core, followed by the introduction and manipulation of functional groups to achieve the desired 5-amino and 7-nitro substitution pattern.

Classical Skraup-Doebner-Miller Methodologies and Variants for Quinoline Ring Formation

The formation of the quinoline core is often achieved through venerable name reactions such as the Skraup and Doebner-Miller syntheses. These methods involve the reaction of an aromatic amine with a three-carbon aldehyde or its precursor under strong acid and oxidizing conditions.

The Skraup reaction , first reported by Zdenko Hans Skraup in 1880, typically employs glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to convert an aniline (B41778) into a quinoline. The glycerol is dehydrated in situ by the sulfuric acid to form acrolein (prop-2-enal), which then undergoes a conjugate addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. The Doebner-Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones directly, instead of generating acrolein from glycerol.

ReactionAniline PrecursorReagentsKey IntermediateProducts
Skraup Synthesis3-NitroanilineGlycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Acrolein (formed in situ)Mixture of 7-Nitroquinoline (B188568) and 5-Nitroquinoline (B147367)
Doebner-Miller Reaction3-Nitroanilineα,β-Unsaturated Aldehyde (e.g., Acrolein)Conjugate addition adductMixture of 7-Nitroquinoline and 5-Nitroquinoline

Regioselective Nitration Strategies for Introducing the Nitro Group

An alternative to constructing the quinoline ring with the nitro group already in place is to introduce it onto a pre-formed quinoline or aminoquinoline scaffold. The direct nitration of quinoline itself with a mixture of nitric and sulfuric acids is not suitable for this purpose, as it primarily yields a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351).

To achieve regioselective nitration at the 7-position, a directing group strategy is often employed. One effective approach involves starting with 8-aminoquinoline. The amino group can be acylated to form an amide, which then acts as a directing group. This strategy has been successfully used to achieve regioselective nitration at the C5 and C7 positions of the quinoline ring. By carefully selecting the catalyst and reaction conditions, the nitration can be directed to either a mono-nitration at C5 or a bis-nitration at C5 and C7. For the synthesis of a 7-nitro derivative, a pathway involving a 5,7-dinitro-8-aminoquinoline amide intermediate could be envisioned, followed by selective removal of the 5-nitro group or, more commonly, selective reduction of one nitro group as described in the next section.

Another strategy involves the nitration of a reduced quinoline system. For instance, the nitration of 1,2,3,4-tetrahydroquinoline (B108954) has been shown to yield 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) exclusively. The resulting product can then be dehydrogenated to form 7-nitroquinoline.

Amination Reactions via Nitro Group Reduction and Nucleophilic Displacement

Once a 7-nitroquinoline scaffold is obtained, the final step is the introduction of the amino group at the 5-position. This is typically achieved through one of two main strategies: the reduction of a nitro group or a nucleophilic aromatic substitution (SNAr) reaction.

Nitro Group Reduction: A common and effective pathway involves the synthesis of a 5,7-dinitroquinoline (B3054851) precursor. The two nitro groups exhibit different reactivities, allowing for the chemoselective reduction of one group while leaving the other intact. The selective reduction of the nitro group at the 7-position in 5,7-dinitro-8-hydroxyquinoline to an amino group has been demonstrated using reagents like sodium sulfide (B99878) (Na₂S) in a process known as the Zinin reaction, or through controlled catalytic hydrogenation. This principle can be applied to 5,7-dinitroquinoline itself, where careful control of reaction conditions can favor the reduction of one nitro group over the other to furnish the target this compound.

Nucleophilic Displacement: The nitro groups on the quinoline ring, being strongly electron-withdrawing, activate the ring for nucleophilic aromatic substitution. Research has shown that the 5-nitro group in 5,7-dinitroquinoline is susceptible to regioselective displacement by nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) can lead to the formation of 5-azido-7-nitroquinoline. The azide group can then be readily reduced to the desired 5-amino group, for example, by catalytic hydrogenation or with stannous chloride, yielding this compound.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more efficient, environmentally benign, and sustainable synthetic methods. These "green chemistry" approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation in place of conventional heating can lead to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields and purity.

This technology has been successfully applied to classical quinoline syntheses. For example, the Skraup reaction can be performed under microwave irradiation. One study demonstrated that reacting a nitroaniline with glycerol in water under microwave conditions could efficiently produce the corresponding phenanthroline (resulting from a double Skraup reaction). rsc.org This highlights the potential for microwave heating to significantly enhance the efficiency of the initial quinoline ring formation step starting from a nitroaniline precursor. The rapid and uniform heating provided by microwaves can overcome the often harsh and prolonged conditions of the traditional Skraup reaction, making it a more attractive and sustainable method. nih.gov

MethodReactantsConditionsTimeAdvantage
Conventional Skraup Aniline, Glycerol, H₂SO₄Conventional HeatingHoursEstablished method
Microwave-Assisted Skraup Nitroaniline, Glycerol, H₂SO₄Microwave Irradiation (200 °C)~15 minutesRapid reaction, Higher efficiency, Greener solvent (water)

Catalytic Hydrogenation Methods Utilizing Nanostructured Catalysts for Aminoquinolines

The reduction of nitro groups to amines is a fundamental transformation in the synthesis of this compound (either by reducing a 5,7-dinitro precursor or reducing an azide). Catalytic hydrogenation is a preferred green method for this reduction as it typically uses molecular hydrogen as the reductant and produces water as the only byproduct.

Recent advances in catalysis have focused on the use of nanostructured catalysts, which offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. Supported gold nanoparticles (AuNPs), for instance, have been shown to be highly effective catalysts for the selective reduction of aromatic nitro compounds. nih.govrug.nl These catalysts can operate under mild reaction conditions (e.g., room temperature and low H₂ pressure) and exhibit excellent functional group tolerance, which is crucial when working with multifunctional molecules like substituted quinolines.

The use of nanostructured catalysts, such as gold nanoparticles supported on materials like titanium dioxide (TiO₂), offers a green and highly efficient alternative to traditional reducing agents (e.g., metal powders in acid), which generate significant amounts of waste. This methodology is directly applicable to the selective reduction of a 5,7-dinitroquinoline intermediate to produce this compound with high efficiency and minimal environmental impact. nih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinoline Derivatives

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. nih.govwikipedia.org The reaction involves the nucleophilic replacement of a hydrogen atom, typically positioned ortho or para to a nitro group, by a carbanion that has a leaving group on the carbanionic center. organic-chemistry.org The mechanism proceeds through the formation of a σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

Nitroquinolines are highly susceptible to VNS reactions due to the strong electron-withdrawing nature of the nitro group, which activates the ring towards nucleophilic attack. nih.govcdnsciencepub.com The position of substitution is dictated by the location of the nitro group. For instance, 5-nitroquinoline and 8-nitroquinoline undergo VNS primarily at the para position (C8 and C5, respectively), while 6-nitroquinoline (B147349) and 7-nitroquinoline react at the ortho position (C5 and C8, respectively). cdnsciencepub.comkuleuven.be This regioselectivity is influenced by the higher double-bond character of certain bonds in the bicyclic system. kuleuven.be

Table 1: Regioselectivity of VNS Reactions in Various Nitroquinoline Isomers This table summarizes typical outcomes for VNS reactions on different nitroquinoline substrates based on established principles.

Nitroquinoline Isomer Position of Nitro Group Primary Position of VNS Attack Product Type
5-Nitroquinoline 5 6 (ortho) and 8 (para) Mixture of 6- and 8-substituted products
6-Nitroquinoline 6 5 (ortho) 5-Substituted product
7-Nitroquinoline 7 8 (ortho) 8-Substituted product
8-Nitroquinoline 8 7 (ortho) 7-Substituted product

Advanced Functionalization and Derivatization Strategies of this compound

The dual functionality of this compound allows for a wide range of derivatization strategies, utilizing both the electron-deficient and electron-rich characteristics of the quinoline scaffold.

The reactivity of the this compound scaffold is a balance between the activating effect of the C5-amino group and the deactivating effect of the C7-nitro group.

Nucleophilic Aromatic Substitution: As discussed, the nitro group at C7 renders the quinoline ring, particularly the C8 position, susceptible to nucleophilic attack through mechanisms like VNS. nih.govkuleuven.be If a suitable leaving group, such as a halogen, were present on the ring, a classic SNAr reaction could also occur, although VNS is often kinetically favored. nih.govorganic-chemistry.org

Electrophilic Aromatic Substitution: The quinoline system is generally less reactive towards electrophiles than benzene (B151609). youtube.com The pyridine (B92270) ring is particularly deactivated. In this compound, the powerful electron-donating amino group at C5 directs incoming electrophiles to the ortho (C6) and para (C8) positions. However, the strong electron-withdrawing nitro group at C7 deactivates the entire benzene ring, especially the adjacent C6 and C8 positions. This push-pull electronic configuration means that electrophilic substitution reactions would likely require harsh conditions, with the outcome depending on the subtle interplay between the directing power of the amino group and the deactivating nature of the nitro group. youtube.com

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant peripheral modifications of heterocyclic scaffolds. researchgate.netscispace.com Reactions such as the Suzuki and Sonogashira couplings are particularly effective for the functionalization of halo-quinolines. beilstein-journals.orgresearchgate.net

To employ these methods on a this compound core, a halogenated precursor, such as 6-bromo- or 8-bromo-7-nitroquinolin-5-amine, would be required. The palladium catalyst facilitates the coupling of the aryl halide with a variety of partners.

Suzuki Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with the aryl halide, forming a new C-C bond. It is widely used for creating biaryl structures. researchgate.netyoutube.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, providing access to arylalkyne derivatives. beilstein-journals.orglibretexts.orgorganic-chemistry.org The reaction is typically co-catalyzed by copper(I). libretexts.org

The regioselectivity of these couplings is well-defined; the reaction occurs at the carbon-halogen bond. In di-halogenated quinolines, the reaction often proceeds at the more reactive halide position (e.g., C-I over C-Br or C-Cl). beilstein-journals.orglibretexts.org

Table 2: Examples of Palladium-Catalyzed Reactions on Quinoline Scaffolds This table illustrates the versatility of Pd-catalyzed coupling for modifying quinoline derivatives.

Reaction Type Quinoline Substrate Coupling Partner Catalyst System Product Type
Sonogashira 2,4-Dichloroquinoline Terminal Alkyne Pd/C, CuI, PPh3 2-Alkynyl-4-chloroquinoline beilstein-journals.org
Suzuki 6-Bromo-1,2,3,4-tetrahydroquinoline Phenylboronic acid Pd(PPh3)4 6-Phenyl-1,2,3,4-tetrahydroquinoline researchgate.net
Sonogashira 2-Bromo-4-iodo-quinoline Terminal Alkyne Pd(0), Cu(I) 4-Alkynyl-2-bromo-quinoline libretexts.org

The functional groups of this compound serve as valuable precursors for constructing fused polycyclic and heterocyclic systems. The strategic manipulation of the amino and nitro groups can lead to the annulation of new rings onto the quinoline framework.

A key transformation is the reduction of the nitro group to an amine. nih.gov Reducing the C7-nitro group of this compound would yield quinoline-5,7-diamine . This diamine is a versatile building block for forming a variety of condensed heterocycles. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of a fused pyrazine (B50134) ring, while reaction with phosgene (B1210022) or its equivalents could generate a fused carbamate (B1207046) or urea-containing ring system.

Furthermore, reactions involving the nitro group itself can lead to cyclization. In some nitroquinolines, treatment with basic hydroxylamine (B1172632) can result in the formation of furazanoquinolines, a class of fused N-oxides. cdnsciencepub.com This demonstrates a pathway where the nitro group and an adjacent ring position participate directly in the formation of a new heterocyclic ring. cdnsciencepub.com These strategies allow for the transformation of the simple this compound precursor into more complex and potentially biologically active polycyclic architectures. nih.govrsc.org

Advanced Spectroscopic and Analytical Techniques for Research on 7 Nitroquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds like 7-Nitroquinolin-5-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Core Structure Confirmation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the core quinoline (B57606) structure and the positions of the amino and nitro substituents.

¹H NMR Spectroscopy : This technique identifies the number of distinct proton environments and their neighboring protons. For this compound, the aromatic region of the spectrum would be of primary interest, showing signals for each proton on the quinoline ring system. The electron-donating amino group and the electron-withdrawing nitro group would induce characteristic upfield and downfield shifts, respectively, on the adjacent protons, helping to confirm their positions.

¹³C NMR Spectroscopy : This method detects the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons directly bonded to the nitrogen atoms of the amino and nitro groups would be significantly affected, providing key evidence for the substitution pattern.

Table 1: Expected NMR Data for Core Structure Confirmation

Technique Information Provided Expected Application to this compound
¹H NMR Number and environment of protons, proton-proton coupling. Confirms the presence of aromatic protons and their relative positions on the quinoline core. Chemical shifts help verify the locations of the amino and nitro groups.

| ¹³C NMR | Number and environment of carbon atoms. | Verifies the carbon skeleton of the quinoline ring and provides evidence for the attachment points of the substituents based on chemical shift values. |

Two-Dimensional NMR Techniques for Inter-atomic Connectivity (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, COSY would be used to trace the connectivity of protons within each aromatic ring, establishing the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. This technique would definitively assign each proton signal to its corresponding carbon signal in the this compound structure.

Table 2: Application of 2D NMR in Structural Elucidation

Technique Correlation Type Purpose in Analyzing this compound
COSY ¹H-¹H Establishes proton-proton adjacencies within the aromatic rings.
HSQC ¹H-¹³C (one bond) Links each proton to its directly attached carbon atom.

| HMBC | ¹H-¹³C (multiple bonds) | Confirms long-range connectivity, crucial for placing substituents and linking different parts of the molecular structure. |

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight information and valuable structural clues based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurements

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₇N₃O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for analyzing volatile and thermally stable compounds. While the polarity and potential for thermal degradation of this compound might present challenges, GC-MS could be employed to assess its purity by separating it from any volatile impurities or byproducts from its synthesis. Chemical derivatization can sometimes be used to increase the volatility of amine-containing compounds for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that separates compounds in a liquid mobile phase before mass analysis. It is particularly well-suited for analyzing compounds that are not sufficiently volatile or stable for GC, such as many nitroaromatic amines. LC-MS would be the preferred method for analyzing this compound in complex matrices, such as reaction mixtures or biological samples. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide structural information through controlled fragmentation of the parent ion.

Table 3: Mass Spectrometry Techniques for Molecular Analysis

Technique Primary Application Relevance to this compound
HRMS Precise mass measurement and elemental formula determination. Confirms the molecular formula C₉H₇N₃O₂ with high accuracy.
GC-MS Analysis of volatile and thermally stable compounds; purity assessment. Used to assess the purity of a sample by separating volatile contaminants.

| LC-MS | Analysis of non-volatile compounds and complex mixtures. | Ideal for quantifying the compound in complex samples and analyzing non-volatile byproducts from synthesis. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within the this compound molecule. The technique operates on the principle that molecular bonds and groups vibrate at characteristic frequencies upon absorbing infrared radiation or through inelastic scattering of monochromatic light.

The structure of this compound contains several key functional groups whose vibrational modes can be predicted and identified. The primary aromatic amine (-NH₂) group is expected to show characteristic N-H stretching vibrations. Typically, primary amines exhibit two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to asymmetric and symmetric stretching modes. nih.gov Additionally, an N-H scissoring (bending) vibration is anticipated in the 1650-1580 cm⁻¹ range. nih.gov

The nitro (-NO₂) group is another prominent feature, characterized by strong and distinct absorption bands. An intense band due to asymmetric stretching is typically observed between 1550-1500 cm⁻¹, while a symmetric stretching band appears in the 1350-1300 cm⁻¹ region. nih.gov The quinoline ring itself presents a complex series of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while C=C ring stretching modes occur in the 1600-1400 cm⁻¹ region. The C-N stretching of the aromatic amine is expected between 1335-1250 cm⁻¹.

While specific experimental spectra for this compound are not widely published, data from structurally related compounds, such as 8-hydroxy-5-nitroquinoline, provide insight into the expected vibrational frequencies. researchgate.net A detailed interpretation of FTIR and Raman spectra allows for the confirmation of these functional groups and can also provide information on intermolecular interactions, such as hydrogen bonding, through shifts in vibrational frequencies.

Table 1: Representative Vibrational Frequencies for Functional Groups in Nitro-Amino-Quinoline Systems This table is illustrative and based on typical ranges and data from related compounds.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
Asymmetric N-H Stretch Primary Aromatic Amine (-NH₂) 3500 - 3400
Symmetric N-H Stretch Primary Aromatic Amine (-NH₂) 3400 - 3300
N-H Scissoring (Bend) Primary Aromatic Amine (-NH₂) 1650 - 1580
Asymmetric NO₂ Stretch Aromatic Nitro (-NO₂) 1550 - 1500
Symmetric NO₂ Stretch Aromatic Nitro (-NO₂) 1350 - 1300
C=C Ring Stretch Quinoline Ring 1600 - 1400
C-N Stretch Aromatic Amine 1335 - 1250

X-ray Crystallography Studies for Solid-State Structural Determination of this compound and Its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the quinoline ring system, the orientation of the nitro and amine substituents relative to the ring, and the nature of intermolecular interactions such as hydrogen bonds and π-π stacking.

Such structural information is vital for structure-property relationship studies and in the design of new materials. While the specific crystal structure of this compound is not publicly available, data from related substituted quinoline compounds illustrate the detailed information that can be obtained. For instance, the crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol has been resolved, providing a clear picture of its molecular geometry and intermolecular bonding. nih.gov Studies on complexes of 8-hydroxy-5-nitroquinoline also demonstrate how crystallography can reveal coordination modes with metal ions. researchgate.netnih.gov

Table 2: Example of Single-Crystal X-ray Diffraction Data for a Substituted Quinoline Compound (7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol) This data is provided as an example to illustrate the parameters obtained from an X-ray crystallography study. nih.gov

Parameter Value
Chemical Formula C₂₂H₁₉ClN₄O
Crystal System Triclinic
Space Group P-1
a (Å) 8.3170 (5)
b (Å) 11.5993 (7)
c (Å) 11.6135 (6)
α (°) 116.8473 (13)
β (°) 105.2809 (13)
γ (°) 92.0110 (17)
Volume (ų) 948.68 (10)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Solvatochromic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by π→π* transitions associated with the conjugated quinoline system. The presence of the electron-donating amine group (-NH₂) and the electron-withdrawing nitro group (-NO₂) is expected to significantly influence the electronic structure and, consequently, the absorption spectrum. These substituents can create intramolecular charge-transfer (ICT) character in the electronic transitions, often leading to absorption bands at longer wavelengths (a bathochromic or red shift).

The position of the absorption maximum (λ_max) can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov In polar solvents, molecules with significant ICT character often exhibit a red shift in their absorption spectra as the polar solvent molecules stabilize the more polar excited state relative to the ground state. researchgate.netresearchgate.netbiointerfaceresearch.com Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities can thus provide valuable insight into the nature of its electronic transitions and the change in dipole moment upon excitation.

Table 3: Illustrative Solvatochromic Data for a Related Aminoquinoline Derivative This table demonstrates the effect of solvent polarity on the absorption maximum (λ_max) for a representative quinoline compound. researchgate.net

Solvent Polarity (Dielectric Constant, ε) Absorption Maximum (λ_max, nm)
Cyclohexane 2.02 342
Dioxane 2.21 346
Chloroform 4.81 354
Acetonitrile (B52724) 37.5 358
Methanol 32.7 360

Chromatographic Techniques for Separation Science and Purity Assessment (HPLC, GC)

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. helsinki.fivt.edu

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol. helsinki.fichromatographyonline.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is determined by integrating the peak area, and the identity can be confirmed by comparing its retention time to that of a known standard. UV detection is commonly used, with the wavelength set near the compound's λ_max for maximum sensitivity. A patent for the separation of related isomers 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) demonstrates the utility of HPLC in resolving structurally similar compounds. google.com

Gas Chromatography (GC) is an effective technique for volatile and thermally stable compounds. ccsknowledge.com The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. labrulez.com Therefore, specialized deactivated columns, such as those with a basic coating or bonded phases like the Rtx-Volatile Amine, are often required for good peak shape and reproducibility. ccsknowledge.comlabrulez.com Derivatization may sometimes be employed to improve volatility and chromatographic behavior. vt.edu A Flame Ionization Detector (FID) is commonly used for organic compounds, while a mass spectrometer (MS) as a detector provides structural information for definitive peak identification.

Table 4: Example of HPLC Method Parameters for the Separation of Nitroquinoline Isomers This table is based on a method for separating 5-nitroquinoline and 8-nitroquinoline and serves as a representative example. google.com

Parameter Description
Technique High-Performance Liquid Chromatography (HPLC)
Column (Not specified, likely reversed-phase C18)
Mobile Phase (Typical: Acetonitrile/Water or Methanol/Water)
Detection UV-Vis
Retention Time (5-Nitroquinoline) 12.8 min
Retention Time (8-Nitroquinoline) 9.0 min

Computational and Theoretical Investigations of 7 Nitroquinolin 5 Amine

Quantum Chemical Studies on Electronic Structure, Reactivity, and Stability

Quantum chemical studies are fundamental in elucidating the electronic characteristics that govern the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can model electron distribution, orbital energies, and electrostatic properties, which collectively define the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. arxiv.org This optimization is crucial as the molecular geometry dictates many of its physical and chemical properties. DFT calculations, often using functionals like B3LYP paired with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Table 1: Representative Geometrical Parameters from DFT Studies on a Related Quinoline (B57606) Structure Note: The following data is for a related compound, 8-hydroxy-5-nitroquinoline, and serves as an illustrative example of parameters obtained via DFT.

Parameter Bond/Angle Calculated Value (B3LYP/6-31G**)
Bond Length C2-C3 1.37 Å
C5-N(O2) 1.48 Å
N1-C9 1.37 Å
Bond Angle C2-N1-C9 117.8°
C4-C10-C5 120.5°
C6-C5-N(O2) 118.9°

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 7-Nitroquinolin-5-amine, the electron-withdrawing nitro group (-NO2) and the electron-donating amine group (-NH2) are expected to significantly influence the energies and localizations of the frontier orbitals. The HOMO is likely to be localized more on the amine and quinoline ring system, while the LUMO would be concentrated around the nitro group and the fused aromatic rings, facilitating intramolecular charge transfer.

Table 2: Illustrative FMO Energy Values from Studies on Nitroaromatic Compounds Note: This table presents typical energy ranges for nitroaromatic compounds to illustrate the outputs of FMO analysis.

Molecular Orbital Energy (eV) Role in Reactivity
HOMO ~ -6.5 to -7.5 Electron Donor (Nucleophilicity)
LUMO ~ -2.0 to -3.0 Electron Acceptor (Electrophilicity)
Energy Gap (ΔE) ~ 4.0 to 5.0 Indicator of Chemical Reactivity and Stability

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net Color-coding is used to identify these regions: red indicates areas of high electron density and negative potential (prone to electrophilic attack), while blue signifies areas of low electron density and positive potential (prone to nucleophilic attack). researchgate.netnih.gov Green and yellow represent regions of intermediate or near-zero potential.

In the case of this compound, an MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, highlighting them as the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net The quinoline ring itself would display a more complex distribution, reflecting the interplay of the aromatic system and the attached functional groups.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations are essential computational techniques for studying how a small molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. These methods are pivotal in drug discovery and molecular biology for predicting binding modes and affinities.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov The primary goal of docking is to predict the binding mode and estimate the binding affinity, which is often expressed as a scoring function value in units of kcal/mol. nih.gov A more negative binding energy value typically corresponds to a more stable ligand-receptor complex and thus a stronger binding affinity. samipubco.com

Derivatives of quinoline are known to interact with various biological targets, including kinases and DNA. samipubco.com Docking studies of this compound against a relevant protein target would involve placing the molecule into the protein's active site and evaluating the various possible conformations. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the complex. For instance, the amine group could act as a hydrogen bond donor, while the nitro group could act as an acceptor. The planar quinoline ring system is well-suited for stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.

Table 3: Example Docking Scores of Quinoline Derivatives Against a Kinase Target Note: The data below represents typical binding affinities for similar heterocyclic compounds against a protein kinase to illustrate docking results.

Compound Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Derivative A Polo-Like Kinase 1 -11.18 LYS-7, ILE-18, VAL-14
Derivative B Polo-Like Kinase 1 -10.52 LYS-11, PHE-15, LYS-16
Derivative C CB1a -6.1 TRP-12, LYS-10, GLU-9

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. sciopen.com In the context of ligand-target interactions, MD simulations are used to assess the stability of a docked complex and to explore its conformational landscape. nih.govmdpi.com Starting from a docked pose, an MD simulation can reveal whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates.

A typical MD simulation of a this compound-protein complex would be run for tens to hundreds of nanoseconds. nih.gov Key parameters analyzed from the simulation trajectory include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD value over the course of the simulation generally indicates that the complex is stable. samipubco.com Furthermore, MD simulations allow for a detailed analysis of the persistence of specific interactions, such as hydrogen bonds, providing a more accurate picture of the binding dynamics than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Optimization

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors that influence the biological response. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others.

For a hypothetical QSAR study on a series of this compound analogs, the process would involve:

Data Set Compilation: A series of derivatives of this compound would be synthesized and their biological activity (e.g., IC50 values against a specific target) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to develop an equation that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds). A statistically robust model would typically have a high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²). researchgate.net

A hypothetical QSAR model for a series of antimicrobial quinoline derivatives might look like the following:

pMIC = β0 + β1(logP) + β2(LUMO) + β3(MR)

Where pMIC is the negative logarithm of the Minimum Inhibitory Concentration, logP represents hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital energy) relates to electron-accepting ability, and MR (Molar Refractivity) is a measure of steric bulk. The coefficients (β) would be determined by the regression analysis.

The insights gained from such a QSAR model would be invaluable for the rational design of new this compound derivatives with enhanced potency and selectivity. For instance, if the model indicates that lower hydrophobicity and higher electron-donating character are favorable for activity, medicinal chemists could focus on synthesizing analogs with these specific properties.

Hypothetical QSAR Data for this compound Analogs

CompoundpMIClogPLUMO (eV)Molar Refractivity
Analog 15.22.1-1.555.3
Analog 25.81.8-1.752.1
Analog 34.92.5-1.458.9
Analog 46.11.6-1.850.5
Analog 55.52.0-1.654.2

Exploration of Biological Activities and Mechanisms of 7 Nitroquinolin 5 Amine in Research Models

Cellular Pathway Modulation and Mechanistic Studies in In Vitro Research Systems

The study of 7-Nitroquinolin-5-amine and its analogs in in vitro research models has revealed significant interactions with fundamental cellular pathways. These investigations are crucial for understanding the compound's potential as a research tool and for elucidating its mechanisms of action at a molecular level. Research into related quinoline (B57606) compounds provides a framework for understanding how this compound might modulate cellular behavior, particularly in the context of cancer and microbiology research.

Quinoline derivatives, particularly those with nitro and hydroxy substitutions, have demonstrated the ability to halt cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines. For instance, the related compound 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to induce PARP cleavage, a hallmark of apoptosis, in human cancer cells nih.gov. The induction of apoptosis is a key strategy in the development of anticancer agents, as it eliminates malignant cells.

The process often involves arresting the cell cycle at specific checkpoints, which prevents the cell from progressing to mitosis and division. Studies on various natural and synthetic compounds show that they can cause cell cycle arrest at different phases, such as G1 or G2/M, which is a critical precursor to apoptosis nih.govmdpi.commdpi.com. For example, the CDK7 inhibitor BS-181 was found to cause G1 cell cycle arrest, which preferentially induced apoptosis in leukemia cells nih.gov. Similarly, other novel compounds have been shown to arrest the cell cycle in the S or G2/M phase, leading to the activation of apoptotic pathways through the regulation of key proteins like caspases, BAX, and BCL-2 mdpi.comresearchgate.net. These findings suggest a potential mechanism whereby this compound could exert cytotoxic effects on cancer cells.

Table 1: Effects of Quinoline Analogs on Cell Cycle and Apoptosis
Compound/AnalogObserved EffectCellular ModelKey Findings
8-hydroxy-5-nitroquinoline (Nitroxoline)Induction of ApoptosisHuman cancer cell linesInduced PARP cleavage, indicating activation of the apoptotic cascade. nih.gov
BS-181 (CDK7 Inhibitor)G1 Cell Cycle ArrestJurkat T cells (Leukemia)Associated with mitochondria-dependent apoptotic cell death. nih.gov
JanerinG2/M Cell Cycle Arrest and ApoptosisTHP-1 (Leukemia)Triggered apoptosis through activation of caspases and the MAPK signaling pathway. mdpi.com

A significant mechanism of action for many bioactive compounds, including quinoline derivatives, is the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide and hydrogen peroxide, that can cause cellular damage when present in high concentrations nih.govresearchgate.net. The compound 8-hydroxy-5-nitroquinoline has been observed to increase the generation of intracellular ROS nih.gov.

The overproduction of ROS leads to oxidative stress, a condition that can damage cellular components, including lipids, proteins, and DNA nih.gov. Oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG), is a critical event that can lead to mutations and cell death if not repaired aopwiki.orgoup.com. Studies on 4-Nitroquinoline 1-oxide (4NQO), another related nitroaromatic compound, have shown that it dose-dependently increases 8OHdG levels in fibroblasts through the formation of superoxide, H₂O₂, and hydroxyl radicals oup.com. This suggests that the nitro group on the quinoline scaffold is a key structural feature for inducing ROS-mediated DNA damage, a pathway potentially shared by this compound.

Nitroaromatic compounds, including 5-nitroquinolines, are of significant interest as hypoxia-selective agents nih.govacs.org. Solid tumors often contain regions of low oxygen, or hypoxia, which makes them resistant to conventional therapies. Hypoxia-activated prodrugs (HAPs) are designed to be inactive in normal oxygen conditions but become activated to a cytotoxic form in the reductive environment of hypoxic cells nih.govmdpi.com.

The key to this selectivity is the enzymatic reduction of the nitro group. In the presence of oxygen, the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound, preventing activation mdpi.com. However, under hypoxic conditions, the nitro group undergoes a series of one-electron reductions to form nitroso, hydroxylamino, and finally, amino metabolites nih.govresearchgate.net. This bioreduction process unmasks the active form of the molecule. Studies on 4-(alkylamino)-5-nitroquinolines have demonstrated their high selectivity for hypoxic tumor cells in vitro, underscoring the potential of the 5-nitroquinoline (B147367) scaffold for developing targeted research probes and therapeutic agents acs.org. This mechanism allows for the specific targeting of hypoxic cells, which are a major challenge in cancer therapy.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR studies have identified key structural features that determine their potency and selectivity.

Research on 8-hydroxyquinoline derivatives has shown that substitutions at various positions on the quinoline ring system can dramatically alter their anticancer and antimicrobial properties nih.govnih.gov. For example, the introduction of different amine groups or halogen atoms can modulate the compound's metal-chelating properties and lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets nih.gov. In a study of 3-arylcoumarins with amino/nitro substitutions, the position of the substituents was found to be critical for antibacterial activity against S. aureus mdpi.com. Similarly, for inhibitors of Pim-1 kinase, an 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for activity nih.gov. These studies provide a roadmap for designing more effective and selective this compound derivatives by modifying its structure to enhance desired biological effects while minimizing off-target interactions.

Research into Antimicrobial Activity and Resistance Mechanisms in Bacterial and Fungal Models

Quinoline-based compounds have a long history as antimicrobial agents. Nitroxoline (8-hydroxy-5-nitroquinoline), a close analog of this compound, is an antibiotic used for treating urinary tract infections nih.gov. Research has shown it has a broad spectrum of activity, including against multidrug-resistant Gram-negative bacteria nih.gov. Its primary mode of action is believed to be as a metallophore, disrupting metal homeostasis in bacterial cells by inducing copper and zinc intoxication nih.gov.

SAR studies on various quinolinequinones and aminoquinoline derivatives have further explored the structural requirements for antimicrobial potency nih.govresearchgate.net. The nature and position of substituents on the quinoline ring influence the compound's activity against different bacterial and fungal strains nih.gov. However, the emergence of antimicrobial resistance is a major concern. Bacteria can develop resistance through several mechanisms, including enzymatic modification of the drug, alteration of the drug target, reduced permeability, and active efflux of the drug from the cell mdpi.com. Studies on nitroxoline have identified that resistance can arise through mechanisms leading to drug efflux nih.gov. Understanding these resistance pathways is crucial for the development of new quinoline-based antimicrobial agents that can circumvent them.

Table 2: Antimicrobial Profile of Quinoline Analogs
Compound/AnalogTarget Organism TypeMechanism of ActionObserved Resistance Mechanism
Nitroxoline (8-hydroxy-5-nitroquinoline)Gram-negative and Gram-positive bacteriaActs as a metallophore, causing copper and zinc intoxication. nih.govDrug efflux pumps. nih.gov
QuinolinequinonesGram-positive bacteria (e.g., S. aureus) and Fungi (e.g., C. albicans)Not fully elucidated, but activity is dependent on substitution patterns. nih.govNot specified.
5-Aminoquinoline derivativesVarious bacterial and fungal strainsNot specified.Not specified.

Investigation of Anti-inflammatory and Immunomodulatory Research Pathways

Inflammation is a critical biological response, but chronic inflammation can contribute to various diseases. Some bioactive compounds can modulate this process, acting as either pro- or anti-inflammatory agents nih.gov. The investigation of quinoline derivatives in this context is an emerging area of research. While direct studies on the anti-inflammatory properties of this compound are limited, the immunomodulatory potential of related structures provides a basis for future investigation.

Natural products, some of which contain complex heterocyclic scaffolds, have been shown to possess both anti-inflammatory and immunomodulatory properties nih.gov. These compounds can influence the host's immune response by affecting the production of inflammatory cytokines like IL-6 and IL-12, or by promoting anti-inflammatory cytokines such as IL-10 nih.gov. Given the diverse biological activities of the quinoline scaffold, exploring whether this compound or its derivatives can modulate inflammatory pathways in immune cells like macrophages represents a logical next step in characterizing its biological profile nih.govnih.gov.

Information regarding this compound is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound," specifically focusing on its anti-proliferative activities in cancer cell line models as requested. However, a thorough review of publicly available scientific literature and databases has revealed no specific studies or data pertaining to the cytotoxic or anti-proliferative effects of this particular compound.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables on the anti-proliferative activity of this compound in cancer cell line models at this time. Further original research would be required to elucidate the biological properties of this specific chemical compound.

Advanced Applications and Research Potential of 7 Nitroquinolin 5 Amine

Development of 7-Nitroquinolin-5-amine as a Molecular Probe in Chemical Biology

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The quinoline (B57606) core is a well-known scaffold in the design of such probes. The dual functionality of this compound makes it an intriguing candidate for the development of sophisticated molecular probes, particularly those that can respond to specific microenvironments within biological systems.

The design of fluorescent sensors often relies on modulating the electronic properties of a fluorophore. The this compound structure contains a potential donor-acceptor system, where the amino group acts as an electron donor and the nitro group as an electron acceptor. This intramolecular charge transfer (ICT) characteristic is a cornerstone of fluorophore design.

Derivatives of this compound could be synthesized to create "turn-on" fluorescent probes. In its native state, the nitro group often quenches fluorescence. However, by designing a derivative where the amine group is synthetically modified with a recognition moiety for a specific biological target (e.g., an enzyme or a specific protein), a reaction with that target could alter the electronic structure and lead to a significant increase in fluorescence. While this remains a theoretical application for this specific compound, the strategy is well-established for creating highly sensitive and selective imaging agents. nih.govrsc.org

Tumor hypoxia, or low oxygen concentration in tumor tissues, is a hallmark of solid tumors and is associated with resistance to therapy. mdpi.com This unique microenvironment contains elevated levels of reductase enzymes that can selectively reduce certain chemical moieties, a feature widely exploited in drug and probe design. rsc.org

Nitroaromatic compounds are prime candidates for developing hypoxia-activated probes. mdpi.com The underlying principle is that the non-fluorescent or weakly fluorescent nitro group can be enzymatically reduced under hypoxic conditions to a highly fluorescent amino group. rsc.org this compound fits this profile perfectly. It is hypothesized that in a hypoxic environment, the 7-nitro group would undergo bioreductive conversion to a 7-amino group, resulting in 5,7-diaminoquinoline. This transformation would cause a significant shift in the compound's electronic and photophysical properties, leading to a "turn-on" fluorescent signal. This activation is specific to the reducing environment of hypoxic cells, allowing for targeted imaging of tumors. While specific probes based on this compound have not been extensively documented, the principle is a cornerstone of modern hypoxia imaging research. chemrxiv.org

Role of this compound as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis

In organic synthesis, the availability of versatile building blocks is crucial for the efficient construction of complex molecules, particularly in pharmaceutical development. msu.edu this compound possesses two key functional groups—the primary amine and the nitro group—that can be selectively modified, making it a potentially valuable synthetic intermediate.

The primary amine at the 5-position can undergo a wide range of reactions. It can be acylated, alkylated, or, crucially, converted into a diazonium salt. This diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, or hydroxyl groups.

Simultaneously, the nitro group at the 7-position offers another handle for transformation. It can be reduced to a primary amine under various conditions (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This newly formed amine can then be used for subsequent coupling reactions, allowing for the construction of more complex, fused heterocyclic systems or for linking the quinoline core to other molecular fragments. The differential reactivity of the two nitrogen-based functional groups allows for a stepwise and controlled synthetic strategy. While multi-step syntheses starting specifically from this compound are not widely reported, its structure aligns with the principles of versatile intermediates used in medicinal chemistry. youtube.com

Research into Its Potential in Material Science and Photophysical Studies of Derivatives

The photophysical properties of organic molecules are central to their application in material science, including the development of organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. Quinoline derivatives are studied for these applications due to their rigid, planar structure and tunable electronic properties.

The donor-acceptor architecture inherent in this compound suggests that its derivatives could exhibit interesting photophysical behaviors. By synthetically modifying the amino or nitro groups, or by adding substituents to the quinoline ring, researchers could fine-tune the molecule's absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. For instance, extending the π-conjugation of the system by adding aromatic groups could shift the fluorescence towards longer wavelengths (red shift), which is desirable for certain bioimaging and material applications.

DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)Potential Application
Hypothetical Derivative AData Not AvailableData Not AvailableData Not AvailableData Not AvailableOrganic Electronics
Hypothetical Derivative BData Not AvailableData Not AvailableData Not AvailableData Not AvailableFluorescent Sensor

This table illustrates the types of data that would be collected in photophysical studies of novel this compound derivatives. Currently, specific experimental values for such derivatives are not documented in the reviewed literature.

The exploration of this compound and its derivatives could lead to the discovery of new materials with tailored optical and electronic properties.

Challenges and Future Directions in 7 Nitroquinolin 5 Amine Research

Overcoming Synthetic Challenges for Scalable and Sustainable Production of 7-Nitroquinolin-5-amine and Its Analogs

The synthesis of specifically substituted quinolines like this compound presents considerable challenges that hinder its large-scale production and the generation of a diverse analog library. A primary obstacle is achieving regioselectivity during the functionalization of the quinoline (B57606) core. The introduction of nitro and amino groups at specific positions (C7 and C5, respectively) requires precise control over reaction conditions to avoid the formation of undesired isomers. mdpi.com Classical methods for quinoline synthesis often involve harsh conditions, such as high temperatures and the use of strong acids, which can be incompatible with sensitive functional groups and are environmentally taxing. acs.org

Future synthetic strategies must focus on developing more efficient, scalable, and sustainable methods. This includes the exploration of:

Advanced Catalytic Systems: The use of transition-metal catalysts has shown promise in the C-H functionalization of heterocyclic compounds, potentially offering milder and more selective routes to quinoline derivatives. rsc.org Metal-free synthesis strategies are also emerging as an environmentally friendly alternative. acs.orgnih.gov

Green Chemistry Approaches: Implementing principles of green chemistry, such as using safer solvents, reducing reaction times through microwave assistance, and improving atom economy via multicomponent reactions, will be crucial for sustainable production. acs.org

Overcoming these synthetic hurdles is fundamental to enabling broader research into this compound and its derivatives. A summary of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for Quinoline Derivatives

Strategy Advantages Challenges Relevance to this compound
Classical Methods (e.g., Skraup) Well-established procedures. Harsh conditions, low regioselectivity, environmental concerns. Difficult to control specific C5/C7 substitution.
Transition-Metal Catalysis High efficiency, selectivity, and milder conditions. rsc.org Catalyst cost, potential metal contamination. Could enable precise C-H amination and nitration.
Metal-Free Synthesis Environmentally benign, avoids metal toxicity. acs.org May require specific substrates or harsher conditions than some catalytic methods. A sustainable route for producing the core scaffold.
Green Chemistry Approaches Reduced environmental impact, increased safety. acs.org May require significant process optimization. Essential for sustainable, large-scale production.

Advancements in Understanding Complex Mechanistic Interactions at Molecular and Cellular Levels

A significant gap in the current knowledge base is the detailed understanding of how this compound interacts with biological systems at the molecular and cellular levels. The biological activity of quinoline derivatives is often dictated by their substitution patterns. nih.gov For instance, the 4-aminoquinoline core is known for its interaction with heme, a mechanism central to the activity of antimalarial drugs like chloroquine. nih.govyoutube.com The amino group at the C5 position of this compound could potentially facilitate similar interactions.

Conversely, nitroaromatic compounds are known to exert biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) or by acting as inhibitors of specific enzymes, such as epidermal growth factor receptor (EGFR). nih.gov The nitro group at the C7 position could therefore confer distinct biological activities.

Future research must prioritize the elucidation of these mechanisms. Key areas of investigation should include:

Target Identification: Identifying the specific proteins, enzymes, or nucleic acid structures that this compound binds to.

Pathway Analysis: Determining the cellular signaling pathways that are modulated upon treatment with the compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the nitro and amino groups, as well as other positions on the quinoline ring, affect biological activity. nih.gov This will be crucial for optimizing the compound for specific research applications.

A combination of biochemical assays, cell-based studies, and structural biology techniques will be necessary to build a comprehensive picture of the compound's mechanism of action.

Integration of Multi-Omics and High-Throughput Screening Approaches in Biological Research

To accelerate the biological characterization of this compound, modern discovery tools like high-throughput screening (HTS) and multi-omics analyses are indispensable. HTS allows for the rapid testing of a compound against a vast number of biological targets or in various cellular models to identify potential activities. frontlinegenomics.com This approach can quickly generate initial "hits" and provide a broad overview of the compound's biological profile.

Following initial screening, multi-omics approaches can provide a holistic view of the cellular response to this compound. nih.govnih.gov By integrating data from different "omics" layers, researchers can gain deeper insights into the compound's mechanism of action. gmo-qpcr-analysis.infonih.gov

Transcriptomics (RNA-seq): Can reveal changes in gene expression, identifying which genes are up- or down-regulated in response to the compound.

Proteomics: Can identify changes in protein abundance and post-translational modifications, providing information on the cellular machinery directly affected. creative-proteomics.com

Metabolomics: Can analyze changes in small-molecule metabolites, offering a functional readout of the physiological state of the cell. mdpi.com

The integration of these datasets can help build comprehensive models of the compound's effects, identify biomarkers of activity, and uncover novel mechanisms that would be missed by single-data-type analyses. mdpi.comthermofisher.com A proposed workflow for integrating these technologies is outlined in Table 2.

Table 2: Proposed Workflow for HTS and Multi-Omics Analysis

Step Technology Objective Expected Outcome
1. Primary Screening High-Throughput Screening (HTS) Identify initial biological activities (e.g., cytotoxicity, enzyme inhibition). A list of "hit" assays or cell lines where the compound is active.
2. Target Deconvolution Affinity-based proteomics, genetic screens. Identify specific molecular targets of the compound. Validated protein targets that bind to this compound.
3. Pathway Analysis Transcriptomics (RNA-seq), Proteomics (Mass Spec). Characterize the global cellular response to the compound. Identification of modulated signaling pathways and cellular processes.
4. Functional Validation Metabolomics, follow-up cell-based assays. Confirm the functional consequences of target engagement and pathway modulation. A detailed mechanistic understanding of the compound's biological effects.

Exploration of Novel Research Applications Beyond Current Scopes

The unique chemical structure of this compound suggests a range of potential research applications that have yet to be explored. The broad spectrum of biological activities associated with quinoline derivatives provides a strong rationale for investigating this specific compound in multiple contexts. researchgate.netbiointerfaceresearch.comresearchgate.net

Potential novel research applications include:

Anticancer Research: Many quinoline and nitroaromatic compounds exhibit anticancer properties. nih.govnih.govmdpi.com this compound could be investigated as a potential inhibitor of cancer cell proliferation, angiogenesis, or as a modulator of specific signaling pathways implicated in cancer.

Antimicrobial Research: The nitro group is a key pharmacophore in several antimicrobial agents. researchgate.net The compound could be screened for activity against a panel of pathogenic bacteria, fungi, or parasites.

Chemical Biology Probes: The compound's distinct structure could be leveraged to develop chemical probes for studying specific biological processes. For example, it could be functionalized with fluorescent tags or affinity labels to visualize or isolate its molecular targets.

Materials Science: The aromatic and functionalized nature of the quinoline ring could be of interest in the development of new materials with specific electronic or optical properties.

Systematic screening and investigation are required to uncover and validate these potential applications, which could open up new avenues of research for this underexplored molecule.

Future Directions in Computational Design and Prediction of this compound Derivatives with Enhanced Research Utility

Computational chemistry and in silico modeling offer powerful tools to guide and accelerate research on this compound. hilarispublisher.com These approaches can predict the properties of novel derivatives before they are synthesized, saving time and resources. nih.govmdpi.com

Key computational strategies for future research include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can establish a correlation between the three-dimensional structure of quinoline derivatives and their biological activity. nih.govbiointerfaceresearch.com This can help identify the key structural features required for a desired effect.

Molecular Docking: This technique can predict how this compound and its analogs bind to the active sites of specific protein targets. researchgate.netnih.gov Docking studies can help prioritize compounds for synthesis and testing and provide insights into the molecular basis of their activity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target, providing a more detailed understanding of the stability and nature of the interaction. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to select candidates with more favorable drug-like properties for further development. researchgate.net

By integrating these computational approaches, researchers can rationally design new this compound derivatives with enhanced potency, improved selectivity, or novel functionalities, thereby maximizing their utility as research tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.